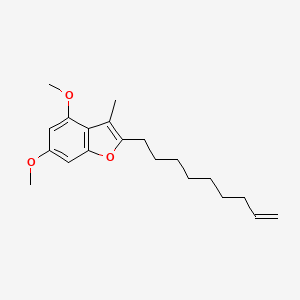![molecular formula C13H8N2O5 B12892708 2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 71971-08-9](/img/structure/B12892708.png)
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of furan and pyrrole rings with a nitrophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with furan-2-carboxylic acid in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The furan and pyrrole rings can participate in reduction reactions.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the nitro group to a carboxylic acid.
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the nitrophenyl group.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and heterocyclic moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thieno[2,3-b]pyrrole-2-carboxylic acid
- Thieno[2,3-b]pyrrole-4-carboxylic acid
- Pyrrole-2-carboxylic acid
Uniqueness
2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific fusion of furan and pyrrole rings with a nitrophenyl substituent. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research.
Eigenschaften
CAS-Nummer |
71971-08-9 |
|---|---|
Molekularformel |
C13H8N2O5 |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O5/c16-13(17)9-6-12-8(14-9)5-11(20-12)7-3-1-2-4-10(7)15(18)19/h1-6,14H,(H,16,17) |
InChI-Schlüssel |
IWWKGHPFGGNUNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=C(N3)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B12892635.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)

![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)


![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![3H-pyrrolo[1,2-a]benzimidazole](/img/no-structure.png)


![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)
